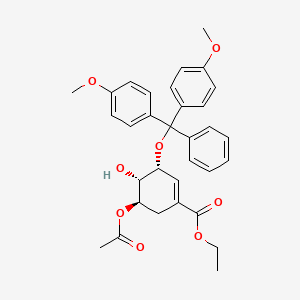
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 8 positions, a methyl group at the 2 position, and a phenyl group at the 1 position. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of (4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions typically include acidic catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl groups at the 4 and 8 positions can be oxidized to form corresponding ketones or quinones. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups if they are present. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The phenyl group and the hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl groups may yield diketones, while reduction can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe to study enzyme mechanisms and interactions, particularly those involving hydroxylation and oxidation processes.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active molecules. It is investigated for its potential effects on neurological pathways and as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of (4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 4 and 8 positions can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biological processes, including neurotransmission and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl and methyl groups, resulting in different chemical and biological properties.
2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxyl groups, affecting its reactivity and interactions.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Similar but lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(4R)-2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C16H17NO2/c1-17-10-14(19)12-8-5-9-13(18)15(12)16(17)11-6-3-2-4-7-11/h2-9,14,16,18-19H,10H2,1H3/t14-,16?/m0/s1 |
InChI-Schlüssel |
NITWZNCMRMDGPW-LBAUFKAWSA-N |
Isomerische SMILES |
CN1C[C@@H](C2=C(C1C3=CC=CC=C3)C(=CC=C2)O)O |
Kanonische SMILES |
CN1CC(C2=C(C1C3=CC=CC=C3)C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)









![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
